

# 1-Methyl-2,2-diphenylethylene CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methyl-2,2-diphenylethylene

Cat. No.: B184158

[Get Quote](#)

## An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene

This technical guide provides a comprehensive overview of **1-Methyl-2,2-diphenylethylene**, a significant compound in organic synthesis.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.

## Chemical Identity and Structure

**1-Methyl-2,2-diphenylethylene**, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon.<sup>[1]</sup> Its chemical identity is well-established with a unique CAS number.

CAS Number: 778-66-5

Molecular Formula: C<sub>15</sub>H<sub>14</sub><sup>[1][2]</sup>

Structure:

- SMILES: CC=C(C1=CC=CC=C1)C2=CC=CC=C2<sup>[1][2]</sup>
- InChI: InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3<sup>[1][2]</sup>

A variety of synonyms are used to refer to this compound, reflecting its structure:

- 1,1-Diphenyl-1-propene[3]
- 1,1-Diphenylpropene[1]
- 1-Methyl-2,2-diphenylethene[3]
- 2-Methyl-1,1-diphenylethylene[3]
- Benzene, 1,1'-(1-propenylidene)bis-[3]

## Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **1-Methyl-2,2-diphenylethylene** are summarized in the table below for easy reference.

| Property                                | Value                                                                           | Reference(s) |
|-----------------------------------------|---------------------------------------------------------------------------------|--------------|
| Molecular Weight                        | 194.27 g/mol                                                                    | [1][2][3]    |
| Melting Point                           | 49 °C                                                                           | [3]          |
| Boiling Point                           | 284.85 °C                                                                       | [3]          |
| 280.5 °C at 760 mmHg                    | [2]                                                                             |              |
| Density                                 | 1.0250 g/cm <sup>3</sup>                                                        | [3]          |
| 0.986 g/cm <sup>3</sup>                 | [2]                                                                             |              |
| Refractive Index                        | 1.5880                                                                          | [3]          |
| Flash Point                             | 131.9 °C                                                                        | [3]          |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | δ 7.25–7.15 (m, 10H, Ar-H),<br>6.35 (s, 1H, CH), 2.10 (s, 3H, CH <sub>3</sub> ) | [1]          |
| <sup>13</sup> C NMR                     | δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH <sub>3</sub> )                      | [1]          |
| HOMO-LUMO gap                           | 5.2 eV                                                                          | [1]          |

# Synthesis of 1-Methyl-2,2-diphenylethylene

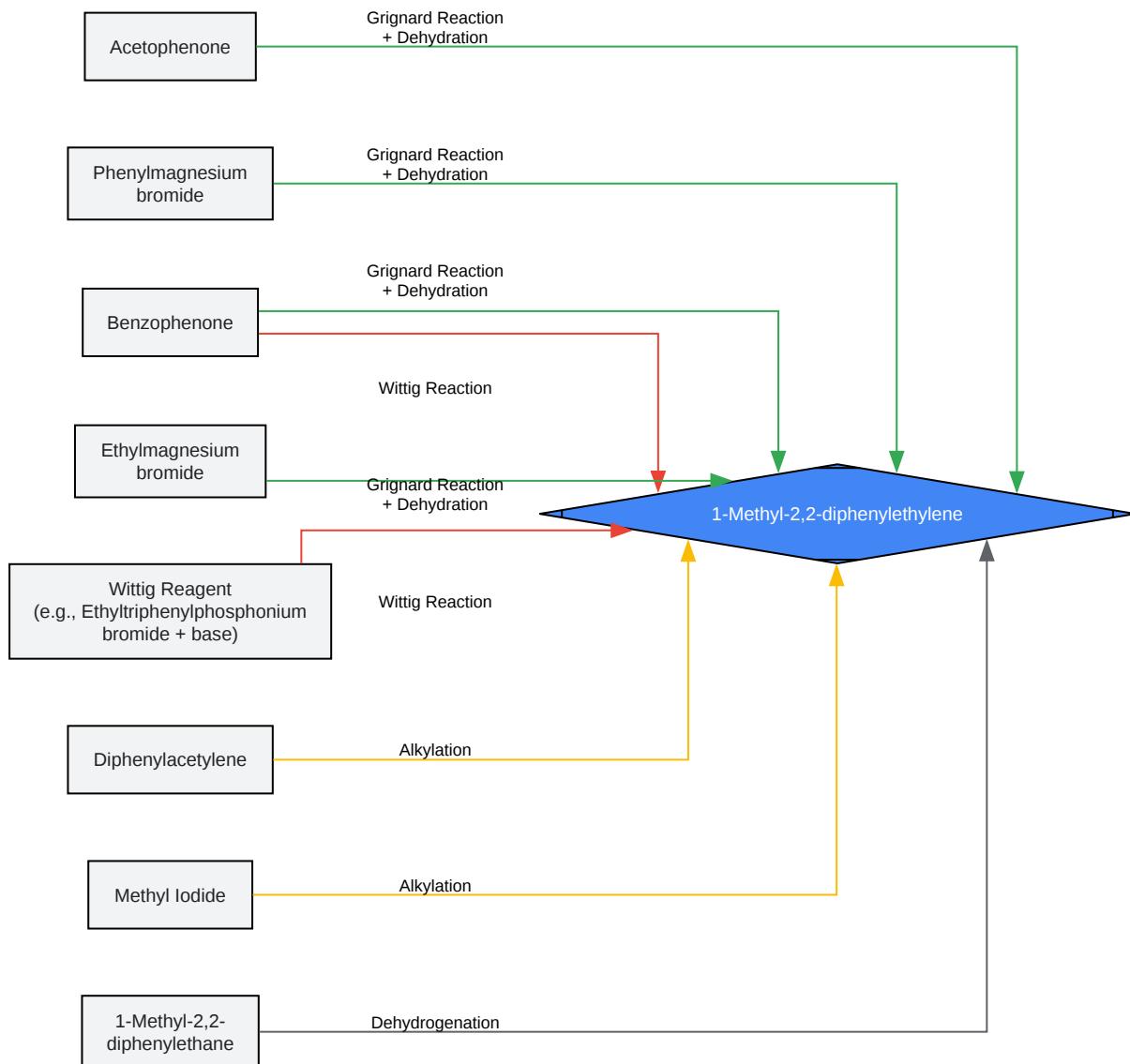
Several synthetic routes to **1-Methyl-2,2-diphenylethylene** have been established, ranging from classical Grignard reactions to more modern catalytic systems.[\[1\]](#)

## Experimental Protocols

### Grignard Reaction with Benzophenone and Ethyl Iodide[\[4\]](#)

This protocol details the synthesis via a Grignard reagent prepared from ethyl iodide.

- Preparation of the Grignard Reagent:
  - Prepare the Grignard reagent from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.
- Reaction with Benzophenone:
  - To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone.
  - Cool the flask if the reaction becomes too vigorous.
- Work-up and Purification:
  - Heat the mixture for 6 hours on a water bath.
  - Treat the reaction mixture with dilute acid.
  - Extract the product with ether.
  - Remove the ether on a water bath.
  - Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170 °C at 18 mmHg.
  - Recrystallize the collected fraction from petroleum ether.


### Grignard Reaction with Acetophenone and Phenylmagnesium Bromide[\[1\]](#)

A common approach involves the reaction of phenylmagnesium bromide with acetophenone, followed by dehydration.

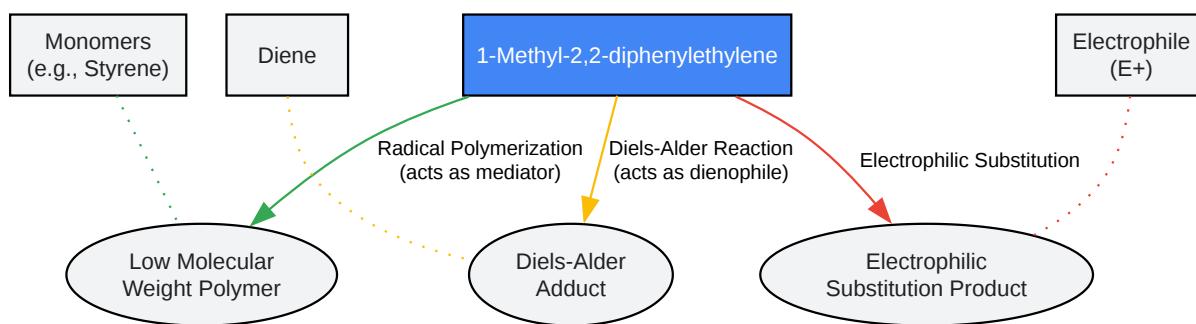
- React phenylmagnesium bromide with acetophenone in anhydrous diethyl ether at reduced temperatures to form the tertiary alcohol intermediate, 1,1-diphenylethanol.
- Subject the alcohol to acid-catalyzed dehydration, typically using concentrated sulfuric acid in acetic acid, to yield **1-Methyl-2,2-diphenylethylene**.[\[1\]](#)

## Other Synthetic Methods

- Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone (benzophenone) or an aldehyde. [\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Dehydrogenation: This method involves the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures.[\[1\]](#)
- Alkylation of Diphenylacetylene: This involves the alkylation of diphenylacetylene with methyl iodide in the presence of a base.[\[1\]](#)



[Click to download full resolution via product page](#)


Synthetic Routes to **1-Methyl-2,2-diphenylethylene**.

## Reactivity and Applications

The chemical behavior of **1-Methyl-2,2-diphenylethylene** is largely defined by its carbon-carbon double bond and the presence of two phenyl groups.[1]

## Key Chemical Reactions

- Radical Polymerization: Similar to other diphenylethylenes, it can act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] This mediation typically leads to the formation of low molecular weight polymers.[1]
- Electrophilic Substitution: The aromatic phenyl rings are susceptible to electrophilic substitution reactions.[1]
- Diels-Alder Reactions: The conjugated system allows it to participate in Diels-Alder cycloaddition reactions.[1]



[Click to download full resolution via product page](#)

### Key Reactions of **1-Methyl-2,2-diphenylethylene**.

## Applications

This compound serves as a valuable intermediate and tool in various scientific fields:

- Organic Synthesis: It is a crucial precursor for synthesizing more complex organic molecules.[1]
- Polymer Chemistry: It is utilized as a mediator in radical polymerization.[1] The related compound, 1,1-diphenylethylene, is also known for its applications in the anionic synthesis of polymers with controlled structures.

- Material Science: Its stability and unique properties make it suitable for the creation of advanced materials.[1]
- Analytical Chemistry: It has been used as a detection agent for identifying structural features in products derived from coal.[3]

## Relevance in Drug Discovery and Development

While there is no direct evidence of **1-Methyl-2,2-diphenylethylene** itself being a therapeutic agent, its structural motifs are relevant to drug discovery. The diphenylethylene core is found in various biologically active molecules. Furthermore, the introduction of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[10] This effect can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a molecule, all of which are critical aspects of drug design.[10] Therefore, derivatives of **1-Methyl-2,2-diphenylethylene** could be of interest in the exploration of new bioactive compounds.

## Safety and Handling

Currently, there is limited specific toxicological data available for **1-Methyl-2,2-diphenylethylene**. General safety precautions for handling chemical compounds should be observed. Potential hazards may include skin and eye irritation.[1] Due to the lack of comprehensive toxicity data, it is advisable to handle this compound with caution, using appropriate personal protective equipment in a well-ventilated area.[1] For the related compound trans-stilbene, an oral LD50 in mice has been reported as 920 mg/kg.[3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 1-Methyl-2,2-diphenylethylene | 778-66-5 [smolecule.com]
- 2. [polymer.chem.cmu.edu](http://polymer.chem.cmu.edu) [polymer.chem.cmu.edu]

- 3. diphenylethylene | CAS#:103-30-0 | Chemsr [chemsrc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sciepub.com [sciepub.com]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyl-2,2-diphenylethylene CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184158#1-methyl-2-2-diphenylethylene-cas-number-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)